molecular formula C14H19N3O2S2 B6427658 N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide CAS No. 2034556-86-8

N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide

Cat. No.: B6427658
CAS No.: 2034556-86-8
M. Wt: 325.5 g/mol
InChI Key: RHIJCRCUOMKPOA-UHFFFAOYSA-N
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Description

N-{2-[3,5-Dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide is a structurally complex molecule featuring three key components:

  • Cyclopropanesulfonamide tail: A cyclopropane ring linked to a sulfonamide group via an ethyl chain, enhancing rigidity and influencing solubility and bioavailability.

This compound’s uniqueness lies in its hybrid architecture, which merges heterocyclic, aromatic, and sulfonamide functionalities into a single scaffold. Its design is tailored for applications in drug discovery, particularly in targeting enzymes or receptors where such multi-functional interactions are critical .

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S2/c1-10-14(12-5-8-20-9-12)11(2)17(16-10)7-6-15-21(18,19)13-3-4-13/h5,8-9,13,15H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIJCRCUOMKPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2CC2)C)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide, with the CAS number 2034556-86-8, is a complex organic compound notable for its potential biological activities. This compound features a pyrazole ring, a thiophene group, and a cyclopropanesulfonamide moiety, which contribute to its unique pharmacological properties. Understanding the biological activity of this compound is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N3O2S with a molecular weight of 325.5 g/mol. The structure can be summarized as follows:

PropertyValue
Molecular FormulaC14H19N3O2S
Molecular Weight325.5 g/mol
CAS Number2034556-86-8
Chemical StructureStructure

1. Anti-inflammatory Activity

Research indicates that compounds with similar structural features exhibit significant anti-inflammatory properties. This compound has been shown to modulate pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its potential application in treating inflammatory diseases .

2. Antifungal Activity

Studies have highlighted the antifungal properties of pyrazole derivatives. The compound has demonstrated efficacy against various fungal strains, including Candida albicans and Cryptococcus neoformans, showcasing its potential as an antifungal agent .

3. Antitumor Activity

Preliminary findings suggest that this compound may possess antitumor properties. Its mechanism of action could involve the inhibition of tumor cell proliferation through modulation of specific signaling pathways . Research on related pyrazole compounds has indicated their effectiveness in inhibiting cancer cell growth, thus warranting further investigation into this compound's potential in oncology.

The biological activity of this compound likely involves interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The unique structural features of the compound allow it to bind effectively to these targets, modulating their activity and leading to the desired biological effects.

Case Study: Antifungal Evaluation

In a recent study, this compound was evaluated for its antifungal activity against certified strains of Candida albicans and Cryptococcus neoformans. The results indicated a significant reduction in fungal growth at specific concentrations, suggesting its potential as a therapeutic agent in treating fungal infections .

Research Findings on Anti-inflammatory Properties

A comparative analysis of similar compounds revealed that those containing the pyrazole and thiophene moieties exhibited enhanced anti-inflammatory effects. The study demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines in vitro .

Comparison with Similar Compounds

N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-4-(dimethylamino)benzamide ()

  • Similarities : Shares the pyrazole-thiophene backbone and ethyl linker.
  • Differences: Replaces cyclopropanesulfonamide with a 4-(dimethylamino)benzamide group.

N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide ()

  • Similarities : Contains a pyrazole-sulfonamide group and thiophene-derived benzo[b]thiophene.
  • Differences : The hydroxyl group and benzo[b]thiophene moiety introduce hydrogen-bonding capacity and extended aromaticity.
  • Implications : May exhibit stronger target binding but lower metabolic stability due to the hydroxyl group .

Pyrazole-Sulfonamide Derivatives

N-[1-(2-Chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide ()

  • Similarities : Dual pyrazole-sulfonamide structure.
  • Differences : Incorporates a difluoromethyl group and chloro-fluorobenzyl substituent.
  • Implications : The fluorine atoms enhance lipophilicity and bioavailability, while the benzyl group may improve CNS penetration .

N-[4-(5-(3-Nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethanesulfonamide ()

  • Similarities : Ethanesulfonamide group and pyrazole core.
  • Differences : Contains a nitro-phenyl group and phenylsulfonyl substituent.

Thiophene-Containing Analogues

1-Cyclopropanecarbonyl-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole ()

  • Similarities : Cyclopropane and pyrazole motifs.
  • Differences : Replaces sulfonamide with a nitrophenylsulfanyl group.
  • Implications : The nitro group may confer redox activity, useful in prodrug designs, but reduces solubility .

Comparative Analysis Table

Compound Key Structural Features Biological Implications
N-{2-[3,5-Dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide (Target) Cyclopropanesulfonamide, thiophen-3-yl, pyrazole Balanced solubility/permeability; potential for enzyme inhibition
N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-4-(dimethylamino)benzamide () Benzamide, thiophen-2-yl Enhanced solubility but limited blood-brain barrier penetration
N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide () Hydroxyethyl, benzo[b]thiophene Strong target binding; possible metabolic instability
N-[4-(5-(3-Nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethanesulfonamide () Nitrophenyl, ethanesulfonamide High reactivity in redox environments; moderate solubility

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